2-[(2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Overview
Description
2-[(2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is a complex organic compound with a unique structure that includes an isoquinoline moiety, a sulfonyl group, and an acetic acid derivative. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the isoquinoline derivative using sulfonyl chlorides under basic conditions.
Coupling with Aniline Derivative: The sulfonylated isoquinoline is then coupled with an aniline derivative through a nucleophilic substitution reaction.
Formation of the Acetic Acid Derivative:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-[(2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline moiety can bind to the active site of enzymes, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound’s binding affinity. The acetic acid derivative can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-[(2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]PROPIONIC ACID: Similar structure but with a propionic acid moiety instead of acetic acid.
2-[(2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]BUTYRIC ACID: Similar structure but with a butyric acid moiety instead of acetic acid.
Uniqueness
2-[(2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoquinoline moiety, sulfonyl group, and acetic acid derivative allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)anilino]-2-oxoethyl]sulfanylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c22-18(12-27-13-19(23)24)20-16-5-7-17(8-6-16)28(25,26)21-10-9-14-3-1-2-4-15(14)11-21/h1-8H,9-13H2,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUOPJSHSUNUQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CSCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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